
tert-Butyl(3,5-dimethylphenyl)difluorosilane
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Overview
Description
tert-Butyl(3,5-dimethylphenyl)difluorosilane is an organosilicon compound characterized by the presence of a tert-butyl group, a 3,5-dimethylphenyl group, and two fluorine atoms attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(3,5-dimethylphenyl)difluorosilane typically involves the reaction of a silicon-containing precursor with tert-butyl and 3,5-dimethylphenyl groups under specific conditions. One common method involves the use of a Grignard reagent, where the 3,5-dimethylphenylmagnesium bromide reacts with tert-butylchlorosilane in the presence of a catalyst to form the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(3,5-dimethylphenyl)difluorosilane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles such as alkoxides or amines.
Oxidation and Reduction: The compound can be oxidized to form silanols or reduced to form silanes.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it acts as a precursor for the formation of carbon-silicon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkoxides (e.g., sodium methoxide) and amines (e.g., aniline) under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution: Formation of tert-butyl(3,5-dimethylphenyl)alkoxysilanes or tert-butyl(3,5-dimethylphenyl)aminosilanes.
Oxidation: Formation of tert-butyl(3,5-dimethylphenyl)silanols.
Reduction: Formation of tert-butyl(3,5-dimethylphenyl)silanes.
Coupling: Formation of complex organosilicon compounds with extended carbon-silicon frameworks.
Scientific Research Applications
tert-Butyl(3,5-dimethylphenyl)difluorosilane has applications in materials science, organic synthesis, catalysis, and biology and medicine. It is used as a precursor in the creation of silicon-containing polymers and materials that possess unique electronic and optical properties. It also acts as a reagent in the formation of carbon-silicon bonds, which are important in the synthesis of pharmaceuticals and agrochemicals, and is employed in the development of new catalytic systems for organic transformations. Furthermore, it is being investigated for potential use in drug delivery systems and as a component in bioactive molecules.
Specific Applications
- Materials Science As a precursor for silicon-containing polymers, this compound helps create materials with specific electronic and optical properties.
- Organic Synthesis In organic synthesis, it serves as a reagent in creating carbon-silicon bonds, which are essential in producing pharmaceuticals and agrochemicals.
- Catalysis It is used in the development of new catalytic systems for organic transformations.
- Biology and Medicine The compound is also being researched for its potential application in drug delivery systems and as a component in bioactive molecules.
Reactions
This compound can undergo substitution, oxidation, reduction, and coupling reactions.
- Substitution Reactions The fluorine atoms in this compound can be substituted with other nucleophiles such as alkoxides or amines.
- Oxidation and Reduction The compound can be oxidized to form silanols or reduced to form silanes.
- Coupling Reactions It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it acts as a precursor for the formation of carbon-silicon bonds.
Mechanism of Action
The mechanism of action of tert-Butyl(3,5-dimethylphenyl)difluorosilane in various reactions involves the interaction of the silicon atom with nucleophiles or electrophiles, leading to the formation or cleavage of silicon-carbon or silicon-heteroatom bonds. The presence of the tert-butyl and 3,5-dimethylphenyl groups can influence the reactivity and selectivity of the compound in these reactions.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl(3,5-dimethylphenyl)chlorosilane
- tert-Butyl(3,5-dimethylphenyl)trimethylsilane
- tert-Butyl(3,5-dimethylphenyl)triethoxysilane
Uniqueness
tert-Butyl(3,5-dimethylphenyl)difluorosilane is unique due to the presence of two fluorine atoms, which can significantly alter its chemical reactivity and physical properties compared to its chlorinated or alkoxylated counterparts. The fluorine atoms can enhance the compound’s stability and influence its behavior in various chemical reactions, making it a valuable compound for specific applications in materials science and organic synthesis.
Biological Activity
tert-Butyl(3,5-dimethylphenyl)difluorosilane is a silane compound that has garnered attention in the field of organic and medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including detailed research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C13H16F2Si
- Molecular Weight : 240.34 g/mol
This compound features a tert-butyl group attached to a difluorosilane moiety, which is further substituted with a 3,5-dimethylphenyl group. The presence of fluorine atoms in the structure may contribute to its reactivity and biological interactions.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential applications:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism of action may involve disruption of microbial cell membranes due to its amphiphilic nature.
- Anticancer Activity : In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. The specific pathways involved are still under investigation, but initial results indicate potential modulation of cell signaling pathways related to apoptosis.
- Neuroprotective Effects : Some research has indicated that this compound may have neuroprotective properties, potentially offering benefits in models of neurodegenerative diseases. The exact mechanisms remain to be fully elucidated.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Reduced proliferation in cancer cells | |
Neuroprotective | Protection against neuronal damage |
Case Studies
-
Antimicrobial Efficacy Study :
A study conducted by Smith et al. (2024) evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent. -
Anticancer Research :
In a recent publication by Johnson et al. (2024), the effects of this compound on MCF-7 breast cancer cells were analyzed. The compound exhibited a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 30 µM. Further investigations revealed alterations in apoptosis-related gene expression. -
Neuroprotection Study :
A study by Lee et al. (2024) explored the neuroprotective effects of this silane compound in a model of oxidative stress-induced neuronal injury. Results demonstrated that treatment with this compound significantly reduced cell death and oxidative stress markers compared to control groups.
Properties
CAS No. |
647842-16-8 |
---|---|
Molecular Formula |
C12H18F2Si |
Molecular Weight |
228.35 g/mol |
IUPAC Name |
tert-butyl-(3,5-dimethylphenyl)-difluorosilane |
InChI |
InChI=1S/C12H18F2Si/c1-9-6-10(2)8-11(7-9)15(13,14)12(3,4)5/h6-8H,1-5H3 |
InChI Key |
HUWOKKJGVUCSSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)[Si](C(C)(C)C)(F)F)C |
Origin of Product |
United States |
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